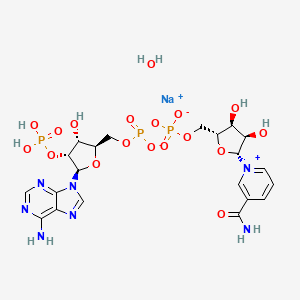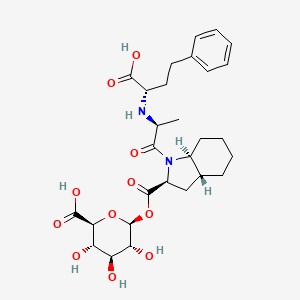
3,3',5-Triiodo-L-thyronine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5-Triiodo-L-thyronine-13C6, also known as T3, is a thyroid hormone that plays a crucial role in various physiological processes in the human body . It stimulates respiratory activity at the mitochondrial level, increases rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development .
Synthesis Analysis
The synthesis of 3,3’,5-Triiodo-L-thyronine-13C6 involves established methods and a new route involving manipulation of a 3’-formyl intermediate . It is also generated by deiodination of the prohormone thyroxine .Molecular Structure Analysis
The empirical formula of 3,3’,5-Triiodo-L-thyronine-13C6 is 13C6C9H12I3NO4, and its molecular weight is 656.93 . The structure of the hormone binding domains is proposed as an eight-stranded alpha/beta barrel .Chemical Reactions Analysis
In vitro hormone receptor binding (to intact nuclei) and in vivo thyromimetic activity (induction of mitochondrial 3-phosphoglycerate oxidoreductase, GPDH) were measured in rat liver and heart for these new analogues .Physical And Chemical Properties Analysis
3,3’,5-Triiodo-L-thyronine-13C6 is a thyroid hormone involved with many physiological processes in the human body including growth and development, metabolism, body temperature, and heart rate . It is about 1,000-fold less active at the thyroid hormone receptors TRα and TRβ than 3,3’,5-triiodo-L-thyronine .科学的研究の応用
Metabolic Effects and Assay Development
A study conducted by Lorenzini et al. (2019) developed a novel method optimized for quantitating 3,5-diiodo-L-thyronine (3,5-T2) and its isomers, including 3,3',5-Triiodo-L-thyronine, by mass spectrometry in human serum. This method aimed to understand the metabolic effects of thyroid hormone derivatives, including 3,3',5-Triiodo-L-thyronine, by accurately measuring their concentrations in human blood, highlighting its significance in metabolic research and clinical chemistry (Lorenzini et al., 2019).
Bioactivity in Cancer Cells
The bioactivity of thyroid hormone analogs, including 3,3',5-Triiodo-L-thyronine, was explored by Davis et al. (2018) in the context of cancer cells. This study highlighted the non-genomic actions mediated by thyroid hormone analogs through the cell surface receptor on integrin αvβ3, elucidating their role in cancer cell proliferation, anti-apoptotic actions, and pro-angiogenic effects. The findings underscore the therapeutic potential of targeting thyroid hormone pathways in cancer treatment (Davis et al., 2018).
Mitochondrial Activity Regulation
Research on the regulation of skeletal muscle mitochondrial activity by thyroid hormones, including 3,3',5-Triiodo-L-thyronine, was presented by Lombardi et al. (2015). The study emphasized the role of thyroid hormones in remodeling the metabolic characteristics and cytoarchitecture of myocytes, coordinating changes in mitochondrial content, bioenergetics, and substrate oxidation rate. This research offers insights into the mechanisms through which thyroid hormones, including T3, affect whole-body energy metabolism and mitochondrial function (Lombardi et al., 2015).
Molecular Fingerprinting and Coffee Metabolism
A unique study by Pietzner et al. (2018) linked serum concentrations of 3,5-diiodo-L-thyronine (a derivative of 3,3',5-Triiodo-L-thyronine) with plasma levels of compounds indicating coffee consumption, through a comprehensive metabolomic analysis. This research suggested a strong relationship between thyroid hormone metabolites and coffee metabolism, proposing that coffee-stimulated hepatic production or accumulation of thyroid hormone derivatives could have significant metabolic implications (Pietzner et al., 2018).
将来の方向性
The future directions of 3,3’,5-Triiodo-L-thyronine-13C6 research could involve further exploration of its physiological effects and potential applications in clinical testing . It could also involve the development of new synthesis methods and the study of its interaction with nonhistone proteins in the chromatin .
特性
CAS番号 |
1217843-81-6 |
|---|---|
製品名 |
3,3',5-Triiodo-L-thyronine-13C6 |
分子式 |
C15H12I3NO4 |
分子量 |
656.932 |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1+1,2+1,6+1,8+1,9+1,13+1 |
InChIキー |
AUYYCJSJGJYCDS-DGAVPSMWSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
同義語 |
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine-13C6; Liothyronine-13C6; T3; L-T3-13C6; 3,3’,5-Triiodothyronine-13C6; T3 (Hormone)-13C6; Tresitope-13C6; Triiodothyronine-13C6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



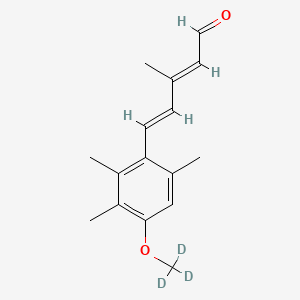
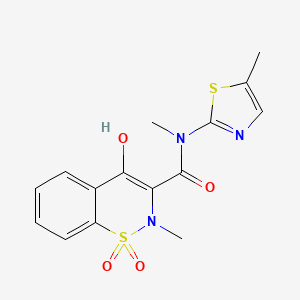
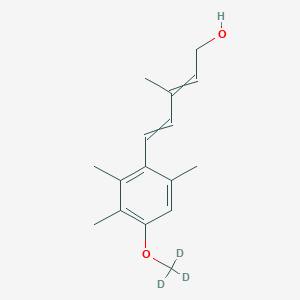
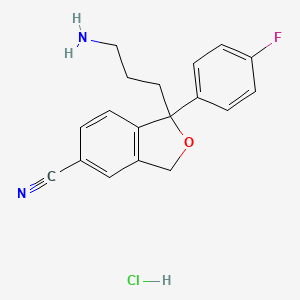
![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
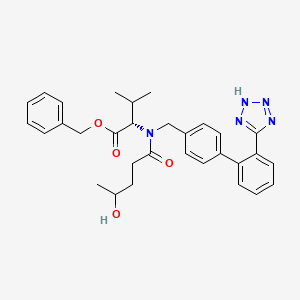
![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)
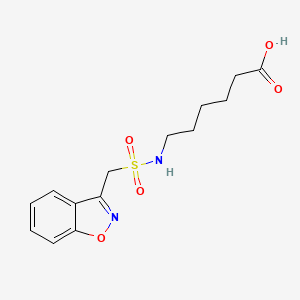
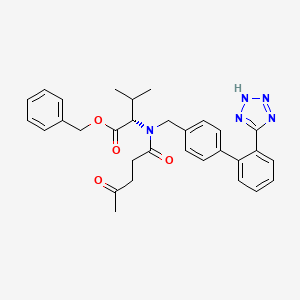
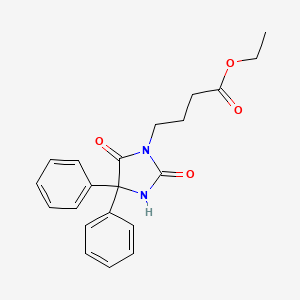
![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
